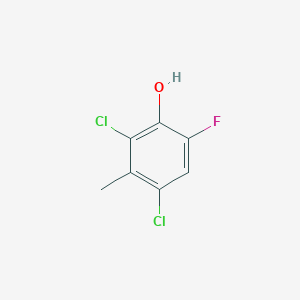
Methyl 4-((2,3-dihydrobenzofuran-5-sulfonamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuran is a compound that forms the core of several pharmacologically active agents . It’s found in natural and synthetic compounds and has a wide range of biological and pharmacological applications . Piperidines are also important in drug design and are present in more than twenty classes of pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for your compound aren’t available, benzofuran and its derivatives are synthesized through various intra- and intermolecular reactions . Piperidine derivatives are also synthesized through various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Molecular Structure Analysis
Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms .Chemical Reactions Analysis
Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . Piperidine derivatives are used in the synthesis of many pharmaceuticals .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation as Anticancer Agents
A study by Rehman et al. (2018) involved the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. The synthesis process involved multiple steps, starting from ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate. The synthesized compounds demonstrated strong anticancer potential, with some showing low IC50 values, indicating their effectiveness in inhibiting cancer cell growth Rehman et al., 2018.
Development of Beta(3) Agonists
Hu et al. (2001) synthesized a series of novel (4-piperidin-1-yl)-phenyl sulfonamides evaluated for their biological activity on the human beta(3)-adrenergic receptor (AR). The study identified compounds with potent full agonist activity at the beta(3) receptor, demonstrating the chemical's potential in developing therapeutic agents targeting this receptor Hu et al., 2001.
Antimicrobial Activity of Sulfonamide-Amide Derivatives
Abbavaram and Reddyvari (2013) reported the synthesis of bifunctional sulfonamide-amide derivatives and their significant in vitro antibacterial and antifungal activities. The study highlighted the potential of such derivatives in developing new antimicrobial agents Abbavaram & Reddyvari, 2013.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-[(2,3-dihydro-1-benzofuran-5-ylsulfonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-22-16(19)18-7-4-12(5-8-18)11-17-24(20,21)14-2-3-15-13(10-14)6-9-23-15/h2-3,10,12,17H,4-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROARLVUGAUTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
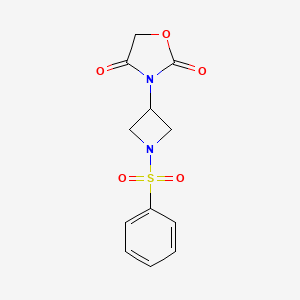
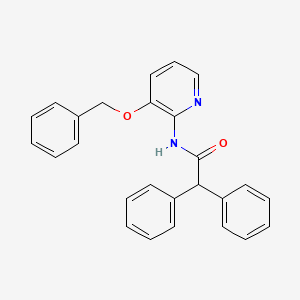
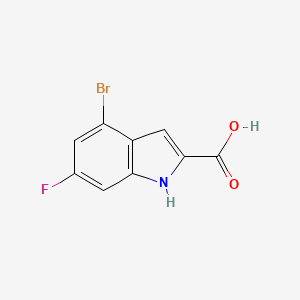
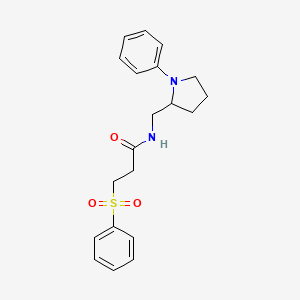
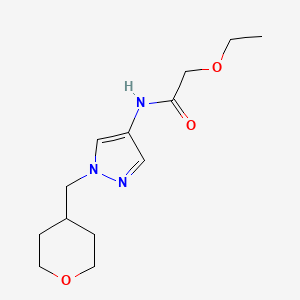
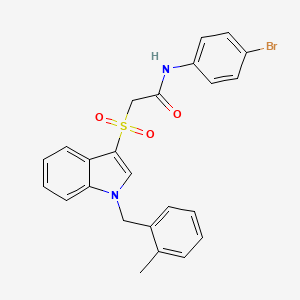
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
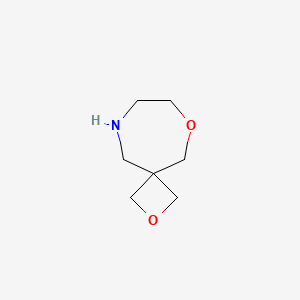

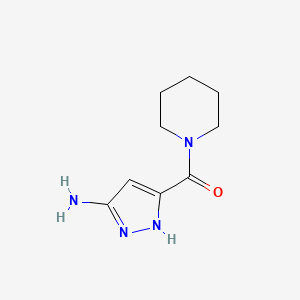
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B2927952.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-carbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2927954.png)
